molecular formula C8H14ClNO3 B2694244 Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate CAS No. 2247107-36-2

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate

Cat. No.: B2694244
CAS No.: 2247107-36-2
M. Wt: 207.65
InChI Key: VWAZTZNCESIFSA-RNFRBKRXSA-N
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Description

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorooxolane ring and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate typically involves the reaction of 4-chlorotetrahydrofuran with ethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding oxirane derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism of action of Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate can be compared with similar compounds such as:

  • Ethyl N-[(3R,4S)-4-chlorotetrahydrofuran-3-yl]-N-methylcarbamate
  • Ethyl N-[(3R,4S)-4-chlorotetrahydropyran-3-yl]-N-methylcarbamate

These compounds share similar structural features but differ in the size of the ring or the nature of the substituents. The unique combination of the chlorooxolane ring and the carbamate group in this compound imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-3-13-8(11)10(2)7-5-12-4-6(7)9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAZTZNCESIFSA-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1COCC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N(C)[C@@H]1COC[C@H]1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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